molecular formula C13H15N3O B1459950 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol CAS No. 923235-74-9

4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol

Cat. No. B1459950
M. Wt: 229.28 g/mol
InChI Key: KUDKLPOAPCJLAA-UHFFFAOYSA-N
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Description

The compound “4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol” is a chemical compound that belongs to the class of triazoloazepines . It is related to other compounds like 3,4-DICHLORO-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)ANILINE and 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile reacts with carboxylic acid anhydrides and chlorides to afford acylation products at the nitrogen atom in the heteroring or methylene carbon atom, depending on the conditions and nature of the acylating agent .


Molecular Structure Analysis

The molecular structure of this compound is related to other compounds like 3,4-DICHLORO-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)ANILINE and 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide .


Chemical Reactions Analysis

The compound can undergo acylation reactions with carboxylic acid anhydrides and chlorides . The product of the reaction depends on the conditions and the nature of the acylating agent .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 202.69 . The InChI key is JQXUPCSHWUAKRF-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Derivatives

A variety of compounds containing 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol have been synthesized for potential medicinal applications. For instance, derivatives have been synthesized with analgesic properties by boiling thiourea with α-haloketones in ethanol, and their structure and purity were confirmed using NMR 1H spectroscopy. The analgesic activity was primarily evaluated on thermal and chemical stimulation models, showing that specific substitutions in the structure can lead to a decrease in analgesic activity (Demchenko et al., 2018). In another study, novel 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones were designed and synthesized, exhibiting moderate herbicidal activities against certain plants (Wang et al., 2006).

Acylation Reactions

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile, a related compound, reacts with carboxylic acid anhydrides and chlorides to afford acylation products at the nitrogen atom in the heteroring or methylene carbon atom. This reaction is dependent on the conditions and nature of the acylating agent, and heating of the N-acyl derivatives leads to migration of the acyl group to form C-acyl derivatives (Makei et al., 2004).

Biological and Pharmacological Activities

Antimicrobial Activity

Various derivatives containing the 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol moiety have demonstrated antimicrobial activity. For instance, specific compounds displayed a broad spectrum of antimicrobial activity, being effective against strains of gram-positive and gram-negative bacteria as well as yeast fungi. Certain derivatives were found to be more active than reference drugs, indicating their potential as new antimicrobial agents (Demchenko et al., 2021). Additionally, the regioselectivity of cyclization reactions of related compounds has been studied, offering insights into the synthesis of potential drugs and confirming the structure of the synthesized compounds using modern physical and physico-chemical methods (Perekhoda et al., 2017).

Safety And Hazards

The compound is classified as an eye irritant (H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .

properties

IUPAC Name

4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-11-7-5-10(6-8-11)13-15-14-12-4-2-1-3-9-16(12)13/h5-8,17H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDKLPOAPCJLAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol
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4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol
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4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol
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4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol
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4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol

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